molecular formula C21H22N4O3S B2363955 6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one CAS No. 2320857-75-6

6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one

Cat. No. B2363955
M. Wt: 410.49
InChI Key: RJNXTSLIPJPTBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazin-3(2H)-ones, the class of compounds to which this molecule belongs, can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazin-3(2H)-one skeleton is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .


Chemical Reactions Analysis

Pyridazin-3(2H)-ones show a diverse range of agrochemical and pharmacological activities . This is due to their diverse pharmacological activities and the ease of functionalization of various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for the therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

properties

IUPAC Name

6-cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-20-9-8-18(15-6-7-15)23-25(20)17-10-13-24(14-11-17)29(27,28)19-5-1-3-16-4-2-12-22-21(16)19/h1-5,8-9,12,15,17H,6-7,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXTSLIPJPTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one

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